molecular formula C7H12N4O B1523097 5-amino-N-(propan-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1187860-48-5

5-amino-N-(propan-2-yl)-1H-pyrazole-4-carboxamide

Cat. No. B1523097
CAS RN: 1187860-48-5
M. Wt: 168.2 g/mol
InChI Key: WVLRJCSZPLIHMA-UHFFFAOYSA-N
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Description

5-amino-N-(propan-2-yl)-1H-pyrazole-4-carboxamide, also known as 5-aminopyrazole-4-carboxamide, is a heterocyclic compound with a wide range of applications in the field of scientific research. It is used as a starting material in the synthesis of various pharmaceuticals, as well as a building block for the creation of new compounds. Additionally, it has been used to study the biochemical and physiological effects of different compounds, as well as the mechanism of action of various drugs.

Scientific Research Applications

Anticancer Research

This compound has shown promise in anticancer research due to its ability to be incorporated into pharmacophores or serve as a linker in drug design . Its structural versatility allows for the synthesis of derivatives that can interact with various biological targets, potentially leading to the development of new anticancer agents.

Vasodilator Development

The structural attributes of 5-amino-N-(propan-2-yl)-1H-pyrazole-4-carboxamide contribute to its exploration as a vasodilator . Researchers are investigating its derivatives for their potential to relax blood vessels, which could be beneficial in treating conditions like hypertension and other cardiovascular diseases.

Anticonvulsant Formulations

In the field of neurology, particularly in the treatment of epilepsy, there is ongoing research to evaluate the efficacy of this compound as an anticonvulsant . Its ability to modulate neurological pathways could lead to new treatments for seizure disorders.

Antidiabetic Therapy

The compound’s potential to act on biological pathways related to glucose metabolism is being studied for antidiabetic therapy applications . It could lead to the development of novel treatments for diabetes by influencing insulin release or glucose uptake.

High-Energy Molecules

Due to its high nitrogen content, this compound is being researched for its use in high-energy materials . These materials have applications in various fields, including defense and aerospace, where they could be used as components of propellants or explosives.

Pharmaceutical Compounds

The compound’s heterocyclic structure makes it a candidate for the synthesis of various pharmaceutical compounds . Its derivatives could be used to create drugs with improved efficacy, reduced side effects, and better stability.

properties

IUPAC Name

5-amino-N-propan-2-yl-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-4(2)10-7(12)5-3-9-11-6(5)8/h3-4H,1-2H3,(H,10,12)(H3,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLRJCSZPLIHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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